molecular formula C17H16N2O3S2 B5288811 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5288811
M. Wt: 360.5 g/mol
InChI Key: FAVPTQNBWSGWCO-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a sulfanyl group, and a dimethoxyphenylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes. The dimethoxyphenylacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
  • N-(2,4-Dimethoxyphenyl)acetamide
  • 2-(1,3-Benzothiazol-2-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the benzothiazole ring and the dimethoxyphenylacetamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-21-11-7-8-12(14(9-11)22-2)18-16(20)10-23-17-19-13-5-3-4-6-15(13)24-17/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVPTQNBWSGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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